molecular formula C9H18ClN B3217947 10-Azabicyclo[4.3.1]decane hydrochloride CAS No. 1185671-65-1

10-Azabicyclo[4.3.1]decane hydrochloride

Cat. No. B3217947
M. Wt: 175.70
InChI Key: IGQSWMHPHCELJV-UHFFFAOYSA-N
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Description

10-Azabicyclo[4.3.1]decane hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is a bicyclic compound that contains a nitrogen atom in its structure. The chemical formula of 10-Azabicyclo[4.3.1]decane hydrochloride is C10H18ClN, and its molecular weight is 185.72 g/mol. This compound has been extensively studied due to its unique properties and potential applications in various fields of research.

Scientific Research Applications

Synthesis and Applications of Azabicyclic Compounds

Azabicyclic compounds are a significant class of molecules in medicinal chemistry due to their complex structure and potential biological activities. One notable method for synthesizing azabicycles is through ruthenium-catalyzed intramolecular metathesis of dienes, which has applications in creating natural products like cocaine analogs, ferruginine, and other bioactive azabicycles. This process is crucial for developing pharmaceuticals and understanding the structural requirements for drug design (Kuznetsov & Bubnov, 2015).

Environmental Impact and Degradation Studies

Research on the environmental distribution and degradation of complex organic compounds, such as hexachlorocyclohexanes (HCHs), provides insight into the fate of chemical pollutants. Studies in this field focus on understanding how these compounds transform in the environment, which has implications for managing pollution and developing remediation strategies. For instance, the transformation of γ-HCH into other isomers and its environmental implications are explored to mitigate pollution (Walker, Vallero, & Lewis, 1999).

Catalytic Applications in Organic Synthesis

Catalysis plays a critical role in organic synthesis, including the production of azabicyclic compounds. Gold-catalyzed reactions, for example, have been explored for acetylene hydrochlorination, a step in producing polyvinyl chloride (PVC). This research highlights the shift towards more environmentally friendly catalysts in industrial processes, with gold being considered over mercury-based catalysts due to its selectivity and potential for reducing environmental impact (Davies et al., 2016).

properties

IUPAC Name

10-azabicyclo[4.3.1]decane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-5-9-7-3-6-8(4-1)10-9;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQSWMHPHCELJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCCC(C1)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Azabicyclo[4.3.1]decane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Azabicyclo[4.3.1]decane hydrochloride
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Reactant of Route 5
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Reactant of Route 6
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